Methyl 4-methyl-3-ureidothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-ureidothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-ureidothiophene-2-carboxylate typically involves the reaction of 4-methylthiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the ureido group. The reaction mixture is then subjected to reflux conditions to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-ureidothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-methyl-3-ureidothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-ureidothiophene-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminothiophene-3-carboxylate
- Methyl 3-aminothiophene-2-carboxylate
- Methyl 4-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-methyl-3-ureidothiophene-2-carboxylate is unique due to the presence of both the ureido group and the methyl group on the thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
955979-03-0 |
---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 3-(carbamoylamino)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-4-3-14-6(7(11)13-2)5(4)10-8(9)12/h3H,1-2H3,(H3,9,10,12) |
InChI Key |
NLMKVBWMOKXEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1NC(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.